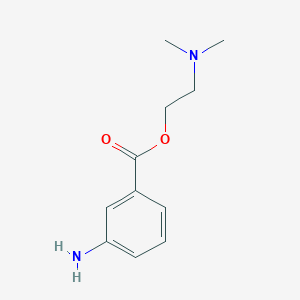

2-(Dimethylamino)ethyl 3-aminobenzoate

Description

2-(Dimethylamino)ethyl 3-aminobenzoate is an ester derivative of 3-aminobenzoic acid, featuring a dimethylaminoethyl group attached to the carboxylate moiety. Its structure combines a polar amino group on the aromatic ring with a tertiary amine in the ester side chain, conferring unique physicochemical properties.

Properties

CAS No. |

141998-47-2 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 3-aminobenzoate |

InChI |

InChI=1S/C11H16N2O2/c1-13(2)6-7-15-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 |

InChI Key |

FASGLKUAWBYRMU-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(=O)C1=CC(=CC=C1)N |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC(=CC=C1)N |

Synonyms |

Benzoic acid, 3-amino-, 2-(dimethylamino)ethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl 3-aminobenzoate

Structural Differences :

- Ethyl 4-(dimethylamino)benzoate has a dimethylamino group at the para position of the benzoate ring, whereas this compound has an amino group at the meta position and a dimethylaminoethyl ester side chain.

Functional Performance :

- In resin cements, ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (polymerization efficiency) compared to methacrylate-based analogs like 2-(dimethylamino)ethyl methacrylate .

Physical Properties :

- The meta-amino group in this compound increases hydrogen-bonding capacity, likely improving solubility in polar solvents compared to ethyl 4-(dimethylamino)benzoate.

2-(Diethylamino)ethyl 2-Hydroxy-3-methylbenzoate

Structural Differences :

- The diethylamino group (vs. dimethylamino) increases hydrophobicity, while the 2-hydroxy-3-methylbenzoate moiety introduces steric hindrance and hydrogen-bonding capability .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Functional Group Comparison :

- This compound replaces the ester group with an amide, enhancing stability against hydrolysis. The hydroxyl and dimethylamino groups create a rigid, hydrogen-bonded structure, contrasting with the flexible ester chain in this compound .

Methyl 2-[(3-Amino-2-hydroxybenzoyl)amino]acetate

Key Differences :

- This compound features an acetamide linker and a hydroxyl group, promoting intramolecular hydrogen bonding. The absence of a dimethylamino group reduces its basicity compared to this compound .

Comparative Data Table

Research Findings and Implications

- Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in polymerization, suggesting that this compound’s ester-amine structure could offer similar advantages if optimized for specific initiator systems .

- Metal Catalysis: Compounds with hydroxyl groups (e.g., 2-(Diethylamino)ethyl 2-hydroxy-3-methylbenzoate) show superior metal coordination, whereas the meta-amino group in this compound may favor alternative catalytic mechanisms .

- Solubility and Bioavailability: The dimethylaminoethyl group enhances solubility in organic media, making this compound a candidate for drug formulation, though toxicity studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.